molecular formula C25H32F3NO3 B14981735 N-(3,4-dimethoxybenzyl)-2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethanamine

N-(3,4-dimethoxybenzyl)-2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethanamine

Cat. No.: B14981735
M. Wt: 451.5 g/mol
InChI Key: XBAHYNJLXPJXCZ-UHFFFAOYSA-N
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Description

(3,4-DIMETHOXYPHENYL)METHYLPHENYL]OXAN-4-YL}ETHYL)AMINE is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of methoxy groups on the phenyl ring and a trifluoromethyl group on the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-DIMETHOXYPHENYL)METHYLPHENYL]OXAN-4-YL}ETHYL)AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the phenyl ring: The phenyl ring with methoxy groups can be synthesized through the methylation of a suitable phenol derivative.

    Oxane ring formation: The oxane ring with a trifluoromethyl group can be synthesized through a series of cyclization reactions.

    Coupling reactions: The final step involves coupling the phenyl and oxane rings through a suitable linker, such as an amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,4-DIMETHOXYPHENYL)METHYLPHENYL]OXAN-4-YL}ETHYL)AMINE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.

    Substitution: The trifluoromethyl group on the oxane ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction can yield amines or alcohols.

Scientific Research Applications

(3,4-DIMETHOXYPHENYL)METHYLPHENYL]OXAN-4-YL}ETHYL)AMINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-DIMETHOXYPHENYL)METHYLPHENYL]OXAN-4-YL}ETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the oxane ring and trifluoromethyl group.

    Mescaline: A naturally occurring compound with similar methoxy groups on the phenyl ring but differing in overall structure.

Uniqueness

(3,4-DIMETHOXYPHENYL)METHYLPHENYL]OXAN-4-YL}ETHYL)AMINE is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties and potential biological activities. Its complex structure allows for diverse chemical reactions and applications in various fields of research.

Properties

Molecular Formula

C25H32F3NO3

Molecular Weight

451.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]oxan-4-yl]ethanamine

InChI

InChI=1S/C25H32F3NO3/c1-23(2)17-24(11-13-32-23,19-6-5-7-20(15-19)25(26,27)28)10-12-29-16-18-8-9-21(30-3)22(14-18)31-4/h5-9,14-15,29H,10-13,16-17H2,1-4H3

InChI Key

XBAHYNJLXPJXCZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)C(F)(F)F)C

Origin of Product

United States

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